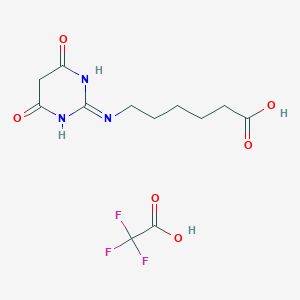
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexansäure-Trifluoraceat
Übersicht
Beschreibung
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate is a useful research compound. Its molecular formula is C12H16F3N3O6 and its molecular weight is 355.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
Diese Verbindung ist ein wertvolles Werkzeug in der biochemischen Forschung aufgrund ihrer potenziellen Rolle bei der Modulation biochemischer Pfade. Sie wurde als Inhibitor für cAMP-Phosphodiesterase in Blutplättchen identifiziert, was für das Verständnis intrazellulärer Signaltransduktionsmechanismen entscheidend ist .
Management von Thrombozytopenie
In der medizinischen Forschung unterstützt sie die Adenosin-Inhibition von Thrombozytopenie, indem sie die Aufnahme von vaskulären und Blutzellen verhindert. Diese Anwendung ist bedeutsam für die Entwicklung von Behandlungen für Erkrankungen, die mit niedrigen Thrombozytenzahlen verbunden sind .
Krebstherapie
Die Struktur der Verbindung deutet auf ein Potenzial in der Krebstherapie hin. Obwohl spezifische Studien zu dieser Verbindung in den Suchergebnissen nicht detailliert beschrieben sind, haben verwandte Pyrimidinderivate vielversprechende Antitumoraktivität gezeigt, was darauf schließen lässt, dass diese Verbindung ein Kandidat für weitere Untersuchungen in der Onkologie sein könnte .
Synthetische organische Chemie
In der synthetischen organischen Chemie kann diese Verbindung als Baustein für die Herstellung neuer Moleküle dienen. Ihre reaktiven Stellen ermöglichen Modifikationen, die zur Synthese neuartiger Verbindungen mit potenziellen pharmazeutischen Anwendungen führen können .
Medizinische Chemie
Die Rolle der Verbindung in der medizinischen Chemie wird durch ihren potenziellen Einsatz bei der Synthese von Medikamenten hervorgehoben. Ihre Molekülstruktur kann zur Entwicklung neuer Medikamente verwendet werden, insbesondere solcher, die auf bestimmte biochemische Pfade abzielen .
Pharmakologie
Pharmakologische Studien könnten die Wirksamkeit und Sicherheit der Verbindung als Medikament untersuchen. Ihre Wechselwirkungen mit biologischen Systemen können Einblicke in ihr therapeutisches Potenzial und ihre Nebenwirkungen liefern .
Referenzmaterial
Sie dient als hochwertiges Referenzmaterial für analytische Zwecke und gewährleistet die Genauigkeit und Kalibrierung von Instrumenten in Forschungsumgebungen .
Eignungsprüfung
Schließlich wird die Verbindung in der Eignungsprüfung eingesetzt, um die Leistung von Laboren bei der Durchführung chemischer Analysen zu beurteilen, was für die Aufrechterhaltung hoher Standards in der wissenschaftlichen Forschung unerlässlich ist .
Eigenschaften
IUPAC Name |
6-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.C2HF3O2/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17;3-2(4,5)1(6)7/h1-6H2,(H,16,17)(H2,11,12,13,14,15);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMDPLRKTYUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCCCCCC(=O)O)NC1=O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-11-7 | |
| Record name | Hexanoic acid, 6-[(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)amino]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate in the context of cancer research?
A1: The research abstract suggests that 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate has shown potential as an inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. [] Overexpression of HER2 is known to play a significant role in the development and progression of various cancers, particularly breast and ovarian cancers. [] Therefore, inhibiting HER2 is a promising strategy for anticancer therapy. The study used molecular docking analysis, a computational method, to predict the binding affinity and potential inhibitory activity of the compound against HER2. [] While promising, these are preliminary findings, and further experimental validation is needed to confirm its efficacy and safety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)




![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)



![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)

![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)

